molecular formula C20H18O4 B12945855 2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12945855
M. Wt: 322.4 g/mol
InChI Key: ZQXHNHRSYVGOQJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a chromene core with a 2-(2,5-dimethylphenyl)-2-oxoethyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 2H-chromene-3-carboxylic acid with 2-(2,5-dimethylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: Compounds with similar chromene cores but different substituents.

    2-(2,5-Dimethylphenyl) derivatives: Compounds with the same 2-(2,5-dimethylphenyl) group but different core structures.

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific combination of the chromene core and the 2-(2,5-dimethylphenyl)-2-oxoethyl substituent. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H18O4/c1-13-7-8-14(2)17(9-13)18(21)12-24-20(22)16-10-15-5-3-4-6-19(15)23-11-16/h3-10H,11-12H2,1-2H3

InChI Key

ZQXHNHRSYVGOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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